
6-Bromo-3-methoxy-1-phenyl-1H-indazole
Vue d'ensemble
Description
6-Bromo-3-methoxy-1-phenyl-1H-indazole is a compound with the molecular formula C14H11BrN2O . It has a molecular weight of 303.15 g/mol . The IUPAC name for this compound is 6-bromo-3-methoxy-1-phenylindazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for this compound is InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10 (15)9-13 (12)17 (16-14)11-5-3-2-4-6-11/h2-9H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indazole derivatives are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.15 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 27 Ų .Applications De Recherche Scientifique
Cancer Research
Antiproliferative Activity : Certain indazole derivatives, including those similar to 6-Bromo-3-methoxy-1-phenyl-1H-indazole, have demonstrated promising antiproliferative activity towards human cancer cells. For instance, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown high cell growth inhibition and are classified as tubulin inhibitors, which could be beneficial in cancer treatment (Minegishi et al., 2015).
Anticancer Evaluation : Other indazole derivatives are being explored for their anticancer properties. For example, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their efficacy against various cancer types, highlighting the versatility of indazole compounds in oncological research (Bekircan et al., 2008).
Materials Science
- Electronically Active Materials : Indazole-based materials, including methoxy-substituted derivatives, have been synthesized and analyzed for their thermal, optical, and electrochemical properties. These materials show high thermal stabilities and potential applications in electronic devices (Cekaviciute et al., 2012).
Corrosion Inhibition
- Corrosion Control : Triazole derivatives, which are structurally related to indazoles, have been found effective in inhibiting corrosion of metals. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been used to control the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3-methoxy-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10(15)9-13(12)17(16-14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADFZNPMLMUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

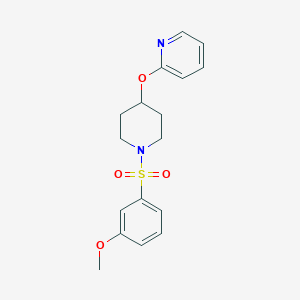
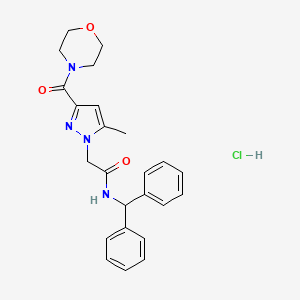
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethylsulfonylbenzamide](/img/structure/B2654887.png)
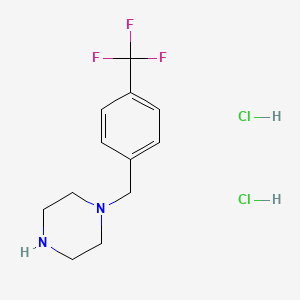


![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)
![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)

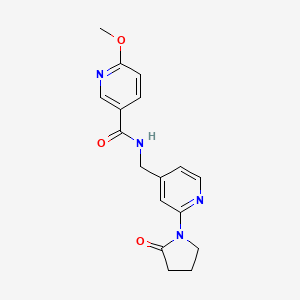
![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)
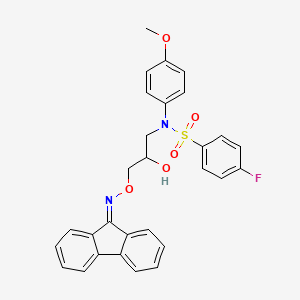
![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)